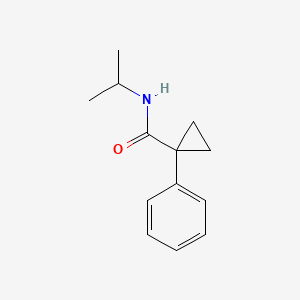
1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-N-propan-2-ylcyclopropane-1-carboxamide, also known as PPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. In drug discovery, 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been used as a scaffold for the design of new compounds with improved pharmacological properties. In neuroscience, 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been investigated for its potential as a modulator of the endocannabinoid system, which plays a crucial role in various physiological processes.
Wirkmechanismus
The mechanism of action of 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. Specifically, 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been shown to act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids such as anandamide. By inhibiting FAAH, 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide increases the levels of endocannabinoids in the brain, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. These effects are believed to be mediated by the modulation of the endocannabinoid system, as discussed above. In addition, 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide is its versatility as a scaffold for the design of new compounds. 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide can be easily modified to introduce various functional groups, allowing for the optimization of its pharmacological properties. However, one of the limitations of 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide. One area of interest is the development of new 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide-based compounds with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the role of the endocannabinoid system in various physiological processes, such as pain, inflammation, and mood regulation. Finally, the potential use of 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide as a tool for studying the endocannabinoid system in vivo should be explored further.
Synthesemethoden
1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide can be synthesized through a multi-step process that involves the reaction of cyclopropanecarboxylic acid with phenylmagnesium bromide, followed by the addition of isopropylamine. The resulting product is then purified through recrystallization, yielding 1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide as a white crystalline solid.
Eigenschaften
IUPAC Name |
1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(2)14-12(15)13(8-9-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRRLIBHCRJMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-propan-2-ylcyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

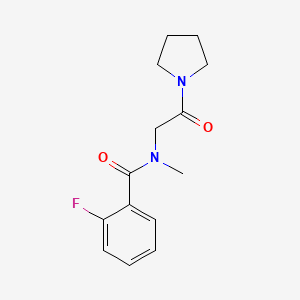
![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)
![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)
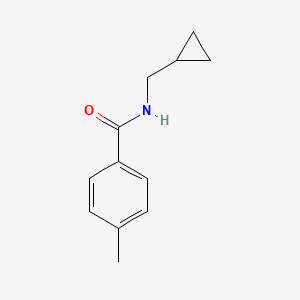
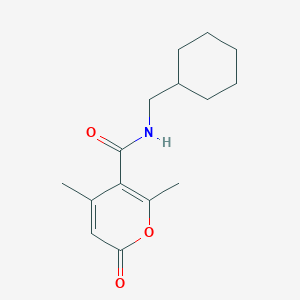
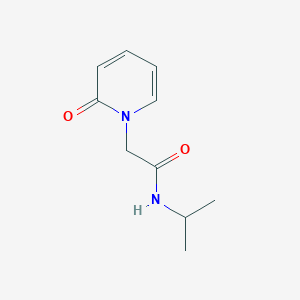
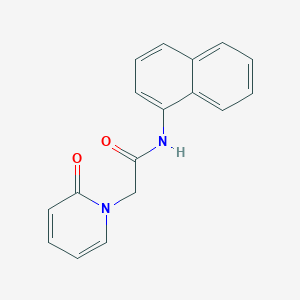
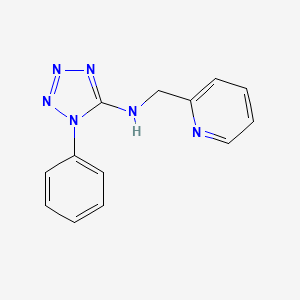
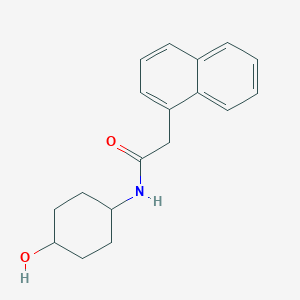
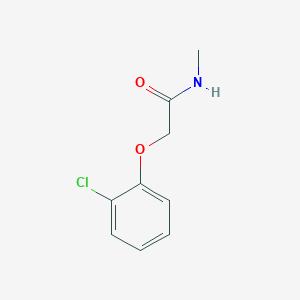
![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
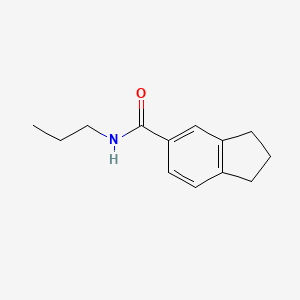
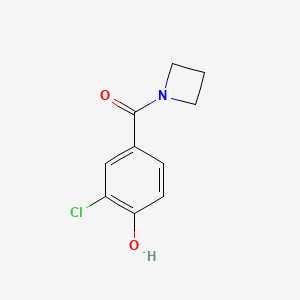
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)